Cas no 869725-53-1 ([2-bromo-5-(trifluoromethyl)phenyl]methanol)
[2-bromo-5-(trifluoromethyl)phenyl]methanol Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-5-(trifluoromethyl)benzyl alcohol
- (2-Bromo-5-(trifluoromethyl)phenyl)methanol
- C8H6BrF3O
- 2-Bromo-5-trifluoromethylbenzyl alcohol
- [2-bromo-5-(trifluoromethyl)phenyl]methanol
- 2-Bromo-5-(trifluoromethyl)benzylalcohol
- 4-Bromo-3-(hydroxymethyl)benzotrifluoride
- [2-bromo-5-(trifluoromethyl)phenyl]methan-1-ol
- PubChem4890
- 2-bromo-5-trilfuoromethylbenzyl alcohol
- RXASTJJSPATSHH-UHFFFAOYSA-N
- CL8693
- SBB0
- 2-Bromo-5-(trifluoromethyl)benzenemethanol (ACI)
-
- MDL: MFCD04973761
- Inchi: 1S/C8H6BrF3O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3,13H,4H2
- InChI Key: RXASTJJSPATSHH-UHFFFAOYSA-N
- SMILES: FC(C1C=C(CO)C(Br)=CC=1)(F)F
Computed Properties
- Exact Mass: 253.95500
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 171
- Topological Polar Surface Area: 20.2
Experimental Properties
- Melting Point: 69-71°C
- Boiling Point: 262.6°C at 760 mmHg
- PSA: 20.23000
- LogP: 2.96020
[2-bromo-5-(trifluoromethyl)phenyl]methanol Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- HazardClass:IRRITANT
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
[2-bromo-5-(trifluoromethyl)phenyl]methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 013791-1g |
2-Bromo-5-(trifluoromethyl)benzyl alcohol |
869725-53-1 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 013791-5g |
2-Bromo-5-(trifluoromethyl)benzyl alcohol |
869725-53-1 | 97% | 5g |
£20.00 | 2022-03-01 | |
| Fluorochem | 013791-25g |
2-Bromo-5-(trifluoromethyl)benzyl alcohol |
869725-53-1 | 97% | 25g |
£65.00 | 2022-03-01 | |
| Alichem | A013022107-250mg |
2-Bromo-5-(trifluoromethyl)benzyl alcohol |
869725-53-1 | 97% | 250mg |
$475.20 | 2023-08-31 | |
| Alichem | A013022107-500mg |
2-Bromo-5-(trifluoromethyl)benzyl alcohol |
869725-53-1 | 97% | 500mg |
$798.70 | 2023-08-31 | |
| Alichem | A013022107-1g |
2-Bromo-5-(trifluoromethyl)benzyl alcohol |
869725-53-1 | 97% | 1g |
$1445.30 | 2023-08-31 | |
| Chemenu | CM194641-10g |
(2-Bromo-5-(trifluoromethyl)phenyl)methanol |
869725-53-1 | 95+% | 10g |
$102 | 2021-06-16 | |
| Chemenu | CM194641-25g |
(2-Bromo-5-(trifluoromethyl)phenyl)methanol |
869725-53-1 | 95+% | 25g |
$153 | 2021-06-16 | |
| Chemenu | CM194641-100g |
(2-Bromo-5-(trifluoromethyl)phenyl)methanol |
869725-53-1 | 95+% | 100g |
$449 | 2021-06-16 | |
| TRC | B695940-100mg |
2-Bromo-5-(trifluoromethyl)benzyl alcohol |
869725-53-1 | 100mg |
$ 64.00 | 2023-04-18 |
[2-bromo-5-(trifluoromethyl)phenyl]methanol Production Method
Production Method 1
Production Method 2
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Production Method 3
1.2 Reagents: Methanol
Production Method 4
1.2 5 - 10 °C; 21 h, 25 °C
2.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; -20 °C; 2 h, -20 °C
2.2 Solvents: Tetrahydrofuran ; 1 h, -20 °C
Production Method 5
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
Production Method 6
1.2 Reagents: Water ; 0 °C
Production Method 7
1.2 Reagents: Methanol ; rt
Production Method 8
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; cooled; 15 min, rt
2.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 1 h, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
Production Method 9
Production Method 10
1.2 Solvents: Tetrahydrofuran ; 1 h, -20 °C
Production Method 11
2.1 Solvents: Tetrahydrofuran
[2-bromo-5-(trifluoromethyl)phenyl]methanol Raw materials
- 2-Bromo-5-(trifluoromethyl)benzonitrile
- 1-bromo-4-(trifluoromethyl)benzene
- 2-Bromo-5-(trifluoromethyl)benzoic acid
- 2-Bromo-5-(trifluoromethyl)benzaldehyde
- 1-Bromo-2-iodo-4-(trifluoromethyl)benzene
[2-bromo-5-(trifluoromethyl)phenyl]methanol Preparation Products
[2-bromo-5-(trifluoromethyl)phenyl]methanol Suppliers
[2-bromo-5-(trifluoromethyl)phenyl]methanol Related Literature
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on [2-bromo-5-(trifluoromethyl)phenyl]methanol
In-Depth Analysis of [2-bromo-5-(trifluoromethyl)phenyl]methanol (CAS No. 869725-53-1): Properties, Applications, and Market Trends
The chemical compound [2-bromo-5-(trifluoromethyl)phenyl]methanol (CAS No. 869725-53-1) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. This brominated trifluoromethylphenyl derivative serves as a crucial intermediate in the synthesis of various bioactive compounds, making it a valuable asset in modern chemical industries.
Structurally, this compound features a phenyl ring substituted with both a bromo group at the 2-position and a trifluoromethyl group at the 5-position, with a hydroxymethyl functional group attached. This unique combination of substituents creates a molecule with distinct electronic properties that influence its reactivity and applications. The presence of both electron-withdrawing groups (trifluoromethyl and bromo) and the hydroxyl functionality makes this compound particularly versatile in synthetic chemistry.
In pharmaceutical applications, [2-bromo-5-(trifluoromethyl)phenyl]methanol serves as a key building block for drug discovery. Researchers frequently utilize this compound in the development of small molecule therapeutics, particularly those targeting neurological disorders and inflammatory conditions. The trifluoromethyl group enhances the metabolic stability of resulting drug candidates, while the bromo substituent provides an excellent handle for further functionalization through cross-coupling reactions.
The agrochemical industry also benefits from this compound's unique properties. As a precursor to various crop protection agents, it contributes to the development of new-generation pesticides with improved efficacy and environmental profiles. The combination of halogen atoms and fluorinated groups often leads to compounds with enhanced biological activity and selectivity, addressing current demands for more sustainable agricultural solutions.
Recent advancements in catalyzed coupling reactions have increased the synthetic utility of [2-bromo-5-(trifluoromethyl)phenyl]methanol. The compound participates efficiently in Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed transformations, making it valuable for constructing complex molecular architectures. This adaptability aligns with the growing trend toward fragment-based drug design and diversity-oriented synthesis in medicinal chemistry.
From a commercial perspective, the market for fluorinated pharmaceutical intermediates like 869725-53-1 has shown steady growth, driven by increasing demand for fluorine-containing drugs. Industry reports indicate that approximately 30% of newly approved small molecule drugs contain at least one fluorine atom, highlighting the importance of intermediates such as this compound. Manufacturers specializing in custom fluorination and halogenated building blocks have reported growing interest in this specific chemical.
Environmental considerations surrounding brominated compounds have led to improved synthetic protocols for [2-bromo-5-(trifluoromethyl)phenyl]methanol. Modern production methods emphasize atom economy and waste minimization, responding to the chemical industry's shift toward green chemistry principles. These advancements have made the compound more accessible while reducing its environmental footprint.
Analytical characterization of CAS 869725-53-1 typically involves advanced techniques such as NMR spectroscopy (particularly 19F NMR for the trifluoromethyl group), mass spectrometry, and HPLC purity analysis. These methods ensure the compound meets the stringent quality standards required for pharmaceutical applications. The distinct 19F NMR chemical shift of the trifluoromethyl group serves as a valuable diagnostic tool for reaction monitoring.
Storage and handling recommendations for [2-bromo-5-(trifluoromethyl)phenyl]methanol emphasize protection from moisture and oxidation. The compound typically remains stable when stored under inert atmosphere at low temperatures, maintaining its reactivity for subsequent synthetic transformations. Proper handling aligns with standard laboratory safety protocols for organobromine compounds.
Future research directions involving this compound may explore its potential in metal-organic frameworks (MOFs) or as a ligand in asymmetric catalysis. The unique electronic properties imparted by its substitution pattern could lead to novel applications in materials science and chiral synthesis. Additionally, its utility in fluorine scan studies for drug optimization continues to expand as researchers seek to understand fluorine's effects on molecular properties.
In conclusion, [2-bromo-5-(trifluoromethyl)phenyl]methanol (CAS No. 869725-53-1) represents a valuable tool in modern synthetic chemistry, with wide-ranging applications across pharmaceutical and agrochemical development. Its unique structural features, combined with current industry trends toward fluorinated compounds and halogenated intermediates, ensure its continued relevance in chemical research and production. As synthetic methodologies advance and new applications emerge, this compound will likely maintain its position as an important building block in molecular design.
869725-53-1 ([2-bromo-5-(trifluoromethyl)phenyl]methanol) Related Products
- 1805277-23-9(2,6-Bis(trifluoromethyl)-3-bromobenzyl alcohol)
- 1214330-94-5([2-bromo-3-(trifluoromethyl)phenyl]methanol)
- 1443376-93-9(1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol)
- 886860-77-1(Benzenemethanol, 4-bromo-3-(difluoromethyl)-)
- 372120-54-2([3-bromo-4-(trifluoromethyl)phenyl]methanol)
- 172023-97-1([3-bromo-5-(trifluoromethyl)phenyl]methanol)
- 1214350-24-9([2-bromo-6-(trifluoromethyl)phenyl]methanol)
- 1260815-51-7([4-Bromo-2,5-bis(trifluoromethyl)phenyl]methanol)
- 957207-09-9((4-Bromo-3-(trifluoromethyl)phenyl)methanol)
- 497959-33-8([2-bromo-4-(trifluoromethyl)phenyl]methanol)